Cas no 1005294-68-7 (N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide)

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide is a specialized organic compound featuring a pyridazine core substituted with an ethanesulfonyl group and linked to a phenyl ring bearing a trifluoromethylbenzamide moiety. This structure confers unique physicochemical properties, including potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The ethanesulfonyl group enhances solubility and metabolic stability, while the trifluoromethyl substituent contributes to lipophilicity and electronic effects, influencing binding interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suited for applications in drug discovery, particularly in targeting enzymes or receptors where sulfonyl and trifluoromethyl functionalities are critical. High purity and synthetic reproducibility ensure reliability in experimental settings.
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide structure
1005294-68-7 structure
Product Name:N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide
CAS No:1005294-68-7
MF:C20H16F3N3O3S
MW:435.419553756714
CID:5765332
Update Time:2025-08-05

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
    • Benzamide, N-[4-[6-(ethylsulfonyl)-3-pyridazinyl]phenyl]-3-(trifluoromethyl)-
    • N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C20H16F3N3O3S/c1-2-30(28,29)18-11-10-17(25-26-18)13-6-8-16(9-7-13)24-19(27)14-4-3-5-15(12-14)20(21,22)23/h3-12H,2H2,1H3,(H,24,27)
    • InChI Key: PZQFSZFAUFZYOJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NN=C(S(CC)(=O)=O)C=C2)C=C1)(=O)C1=CC=CC(C(F)(F)F)=C1

Experimental Properties

  • Density: 1.396±0.06 g/cm3(Predicted)
  • Boiling Point: 568.0±50.0 °C(Predicted)
  • pka: 12.59±0.70(Predicted)

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Additional information on N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide

Comprehensive Overview of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide (CAS No. 1005294-68-7)

The compound N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide (CAS No. 1005294-68-7) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridazine core linked to a trifluoromethylbenzamide moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.

One of the key features of this compound is its ethanesulfonyl group, which enhances its solubility and bioavailability. This attribute is critical in drug development, where poor solubility often limits the efficacy of potential therapeutics. The trifluoromethyl group further contributes to its metabolic stability, a hot topic in modern medicinal chemistry as scientists seek to extend the half-life of bioactive molecules. These properties align with current trends in AI-driven drug discovery, where computational models prioritize compounds with optimal pharmacokinetic profiles.

In agrochemical applications, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide has shown promise as a potential herbicide or fungicide. The pyridazine scaffold is known for its herbicidal activity, and the addition of the trifluoromethyl group could improve its environmental persistence—a double-edged sword that sparks debates about sustainable agriculture. This duality makes the compound relevant to discussions on green chemistry and eco-friendly pesticides, topics frequently searched by environmental scientists and policymakers.

Synthetic routes to this compound often involve multi-step organic reactions, including Suzuki couplings and sulfonylation steps. These methods are widely discussed in organic synthesis forums and patent literature, as the pharmaceutical industry seeks cost-effective and scalable production techniques. The CAS No. 1005294-68-7 is frequently cited in patent databases, reflecting its commercial potential. For researchers, understanding its synthesis is crucial for structure-activity relationship (SAR) studies, a common search term among medicinal chemists.

From a regulatory perspective, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide is not classified as hazardous under major chemical inventories, making it accessible for laboratory use. However, like all novel compounds, its safety profile requires thorough evaluation—a point emphasized in REACH compliance discussions and toxicity prediction studies. This aligns with the increasing public interest in chemical safety and transparent research practices.

In summary, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide represents a fascinating intersection of medicinal chemistry and agrochemical innovation. Its structural features address contemporary challenges in drug design and crop protection, while its synthetic accessibility makes it a valuable subject for academic and industrial research. As the scientific community continues to explore its applications, this compound will likely remain a topic of interest in both peer-reviewed journals and open-access databases.

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